Cas no 85386-14-7 (Ethyl 2-phenylpyrimidine-5-carboxylate)

Ethyl 2-phenylpyrimidine-5-carboxylate structure
85386-14-7 structure
Nombre del producto:Ethyl 2-phenylpyrimidine-5-carboxylate
Número CAS:85386-14-7
MF:C13H12N2O2
Megavatios:228.246582984924
MDL:MFCD09863207
CID:839338
PubChem ID:10489528

Ethyl 2-phenylpyrimidine-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • ethyl 2-phenylpyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylic acid, 2-phenyl-, ethyl ester
    • 5-Carbethoxy-2-phenylpyrimidine
    • ethyl2-phenylpyrimidine-5-carboxylate
    • 2-phenyl-5-carbethoxypyrimidine
    • ADXNMWBLJLAMNG-UHFFFAOYSA-N
    • 3246AC
    • HP21888
    • AM20041245
    • ST24030533
    • 2-Phenylpyrimidine-5-carboxylic acid ethyl ester
    • Ethyl 2-phenyl-5-pyrimidinecarboxylate (ACI)
    • DTXSID70440772
    • AKOS005146381
    • J-520789
    • ME-0702
    • SB60663
    • 85386-14-7
    • DB-026563
    • MFCD09863207
    • CS-0151704
    • SCHEMBL8546622
    • Ethyl 2-phenylpyrimidine-5-carboxylate
    • MDL: MFCD09863207
    • Renchi: 1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
    • Clave inchi: ADXNMWBLJLAMNG-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=NC(C2C=CC=CC=2)=NC=1)OCC

Atributos calculados

  • Calidad precisa: 228.09000
  • Masa isotópica única: 228.089877630g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 4
  • Complejidad: 244
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.1
  • Xlogp3: 2.1

Propiedades experimentales

  • Denso: 1.167
  • PSA: 52.08000
  • Logp: 2.32030

Ethyl 2-phenylpyrimidine-5-carboxylate Información de Seguridad

  • Nivel de peligro:IRRITANT

Ethyl 2-phenylpyrimidine-5-carboxylate Datos Aduaneros

  • Código HS:2933599090
  • Datos Aduaneros:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-phenylpyrimidine-5-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM109406-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
$*** 2023-05-29
abcr
AB303709-1 g
Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; .
85386-14-7 95%
1g
€281.80 2022-05-20
eNovation Chemicals LLC
D749867-1g
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
1g
$135 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IV372-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
643CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IV372-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
234CNY 2021-05-08
Fluorochem
216927-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 95%
250mg
£48.00 2022-03-01
abcr
AB303709-250 mg
Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; .
85386-14-7 95%
250MG
€143.80 2022-05-20
eNovation Chemicals LLC
D749867-250mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
250mg
$85 2025-02-20
Aaron
AR008G4S-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
$30.00 2023-12-13
1PlusChem
1P008FWG-100mg
Ethyl 2-phenylpyrimidine-5-carboxylate
85386-14-7 98%
100mg
$20.00 2024-04-21

Ethyl 2-phenylpyrimidine-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Referencia
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates
Schenone, Pietro; et al, Journal of Heterocyclic Chemistry, 1990, 27(2), 295-305

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
2.1 Reagents: Sodium Solvents: Ethanol ;  1 h, reflux
Referencia
Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3995-4004

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Solvents: Phosphorus oxychloride
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.2 Reagents: Acetic acid ;  23 h, 60 °C
Referencia
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  1 h, reflux
Referencia
Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]
Palanki, Moorthy S. S.; et al, Journal of Medicinal Chemistry, 2000, 43(21), 3995-4004

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Referencia
Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents
Zhao, Shizhen; et al, European Journal of Medicinal Chemistry, 2017, 137, 96-107

Métodos de producción 9

Condiciones de reacción
Referencia
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Métodos de producción 10

Condiciones de reacción
Referencia
Product class 12: pyrimidines
von Angerer, S., Science of Synthesis, 2004, 16, 379-572

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Phosphorus oxychloride
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ;  9 h, rt
2.1 Reagents: Phosphorus oxychloride ;  1 h, 100 °C
2.2 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
2.3 Reagents: Acetic acid ;  23 h, 60 °C
Referencia
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of 2,5'-bipyrimidines from substituted 5-cyanopyrimidines
Mamaev, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (3), 371-5

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  < 0 °C; 24 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 4 h, 100 °C
Referencia
Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents
Zhao, Shizhen; et al, European Journal of Medicinal Chemistry, 2017, 137, 96-107

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  1 h, 100 °C
1.2 Reagents: Zinc Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.3 Reagents: Acetic acid ;  23 h, 60 °C
Referencia
Characterization of amide bond conformers for a novel heterocyclic template of N-acylhydrazone derivatives
Basilio Lopes, Alexandra; et al, Molecules, 2013, 18(10), 11683-11704

Ethyl 2-phenylpyrimidine-5-carboxylate Raw materials

Ethyl 2-phenylpyrimidine-5-carboxylate Preparation Products

Ethyl 2-phenylpyrimidine-5-carboxylate Literatura relevante

Related Articles

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85386-14-7)Ethyl 2-phenylpyrimidine-5-carboxylate
A15849
Pureza:99%
Cantidad:5g
Precio ($):276.0